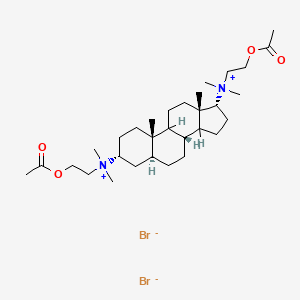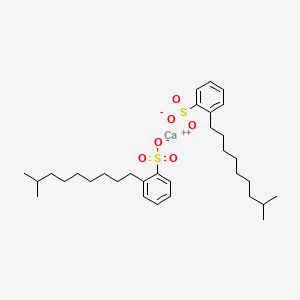
Calcium isodecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium isodecylbenzenesulfonate is a chemical compound with the molecular formula C32H50CaO6S2 and a molecular weight of 634.94 g/mol . It is a calcium salt of isodecylbenzenesulfonic acid and is commonly used in various industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium isodecylbenzenesulfonate typically involves the neutralization of isodecylbenzenesulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where isodecylbenzenesulfonic acid is continuously fed and neutralized with calcium hydroxide. The reaction mixture is then subjected to filtration to remove any unreacted materials and impurities, followed by drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium isodecylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Precipitation Reactions: When mixed with solutions containing cations that form insoluble salts with sulfonates, it can precipitate out.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Precipitation Reactions: Reagents such as silver nitrate can be used to precipitate silver sulfonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the product will be a new sulfonate derivative, while in precipitation reactions, an insoluble salt is formed .
Wissenschaftliche Forschungsanwendungen
Calcium isodecylbenzenesulfonate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of calcium isodecylbenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. This property is particularly useful in industrial applications where emulsification and dispersion are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Calcium dodecylbenzenesulfonate
- Magnesium isodecylbenzenesulfonate
Uniqueness
Calcium isodecylbenzenesulfonate is unique due to its specific calcium ion, which imparts different solubility and reactivity properties compared to its sodium and magnesium counterparts. This makes it particularly suitable for applications where calcium ions are preferred or required .
Eigenschaften
CAS-Nummer |
67890-05-5 |
|---|---|
Molekularformel |
C32H50CaO6S2 |
Molekulargewicht |
634.9 g/mol |
IUPAC-Name |
calcium;2-(8-methylnonyl)benzenesulfonate |
InChI |
InChI=1S/2C16H26O3S.Ca/c2*1-14(2)10-6-4-3-5-7-11-15-12-8-9-13-16(15)20(17,18)19;/h2*8-9,12-14H,3-7,10-11H2,1-2H3,(H,17,18,19);/q;;+2/p-2 |
InChI-Schlüssel |
OOVMJAYMJZBIQO-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CC(C)CCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


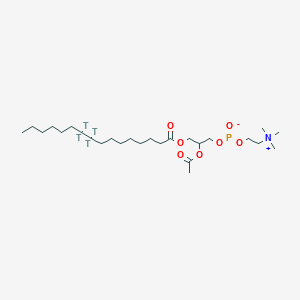
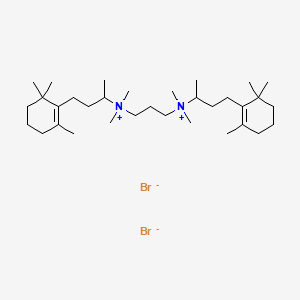

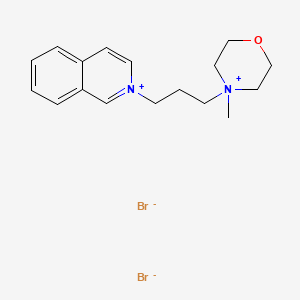
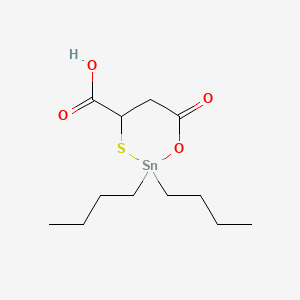



![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)



